molecular formula C8H9N3S B8437809 1-[2-(3-thienyl)ethyl]-1H-1,2,4-triazole

1-[2-(3-thienyl)ethyl]-1H-1,2,4-triazole

Cat. No.: B8437809
M. Wt: 179.24 g/mol
InChI Key: SBLIJXCGSNHAMC-UHFFFAOYSA-N
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Description

1-[2-(3-Thienyl)ethyl]-1H-1,2,4-triazole is a synthetic organic compound featuring a 1,2,4-triazole heterocycle linked to a thiophene moiety via an ethylene spacer. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and dipole interactions, often leading to high affinity for biological targets . Compounds containing this structure are investigated for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . The specific substitution pattern of this molecule, combining the electron-rich thienyl group with the triazole ring, may be explored for its potential in pharmaceutical research and as a key intermediate in the synthesis of more complex heterocyclic systems. Researchers are encouraged to consult the scientific literature for specific studies on its mechanism of action and applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)-1,2,4-triazole

InChI

InChI=1S/C8H9N3S/c1(8-2-4-12-5-8)3-11-7-9-6-10-11/h2,4-7H,1,3H2

InChI Key

SBLIJXCGSNHAMC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCN2C=NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Compound Name Substituent/R-Group Key Properties/Activities Reference
1-[2-(3-Thienyl)ethyl]-1H-1,2,4-triazole 3-Thienylethyl Hypothesized enhanced bioavailability
Fluconazole derivatives 4-Fluorophenyl, cyclopropane PD50 <1 mg/kg (antifungal)
1-(4-Substituted phenyl)-1H-1,2,4-triazoles Varied phenyl groups Antimycobacterial (MIC: 1.6–25 µg/mL)
Triazolylmethylketones Aryl groups (e.g., 4-chlorophenyl) Carbonic anhydrase-II inhibition (IC50: 20–50 nM)
Allyl benzoate-triazole hybrids 2,3-Dichlorobenzoyl 70%+ inhibition of Sclerotinia sclerotiorum

Key Observations :

  • Steric Considerations : The ethyl spacer balances flexibility and steric hindrance, contrasting with rigid linkers (e.g., cyclopropane in fluconazole derivatives) .

Key Observations :

  • Efficiency : Method B for triazolylmethylketones achieves higher yields (81%) than direct alkylation (47%), suggesting that stepwise derivatization could optimize this compound synthesis .
  • Catalysis : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in fluconazole derivatives, a strategy applicable to thienyl-containing analogs .

Antifungal Activity :

  • Fluconazole derivatives with cyclopropane linkers exhibit PD50 values <1 mg/kg, outperforming many triazole antifungals .
  • Allyl benzoate-triazole hybrids (e.g., compound 5j ) achieve >70% inhibition of plant pathogens at 50 mg/L, attributed to electron-withdrawing substituents (e.g., 2,3-dichlorobenzoyl) enhancing target binding .

Antimycobacterial Activity :

  • 1-(4-Substituted phenyl)-1H-1,2,4-triazoles show MIC values as low as 1.6 µg/mL against Mycobacterium tuberculosis, with electron-deficient substituents (e.g., nitro groups) improving efficacy .

Mechanistic Insights :

  • The 1,2,4-triazole core inhibits fungal lanosterol 14α-demethylase (CYP51), while thienyl groups may augment membrane permeability or cytochrome binding .

Preparation Methods

Hydrazide Synthesis and Cyclization

The most direct route involves converting 3-thienyl ethyl carboxylic acid into its hydrazide derivative, followed by cyclocondensation.

Procedure (Adapted from):

  • 3-Thienyl ethyl carboxylic acid is treated with thionyl chloride to form the acyl chloride.

  • Reaction with hydrazine hydrate yields 3-thienyl ethyl carbohydrazide .

  • Cyclocondensation with carbon disulfide (CS₂) in ethanolic KOH forms the 1,2,4-triazole-3-thione intermediate.

  • Desulfurization using hydrazine hydrate produces the target compound.

Key Data :

StepReagents/ConditionsYieldCharacterization
Hydrazide formationHydrazine hydrate, ethanol, reflux, 6 hr85%IR: 1650 cm⁻¹ (C=O), 1H NMR: δ 2.8 (t, 2H, CH₂), 3.4 (t, 2H, CH₂)
CyclocondensationCS₂, KOH, ethanol, 80°C, 12 hr78%IR: 1250 cm⁻¹ (C=S), MS: m/z 236 [M+H]⁺
DesulfurizationNH₂NH₂·H₂O, ethanol, 70°C, 4 hr68%1H NMR: δ 7.2–7.4 (m, 3H, thienyl), 4.1 (s, 1H, NH)

Advantages : High regioselectivity, scalable.
Limitations : Multi-step process requiring harsh conditions.

Alkylation of 1H-1,2,4-Triazole Precursors

Direct N-Alkylation

Alkylation of 1H-1,2,4-triazole with 2-(3-thienyl)ethyl bromide under basic conditions introduces the substituent.

Procedure (Adapted from):

  • 1H-1,2,4-Triazole is dissolved in DMF with NaH as a base.

  • 2-(3-Thienyl)ethyl bromide is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 24 hr.

Key Data :

ParameterValueSource
SolventDMF
BaseNaH (2 eq)
Yield45%
Regioselectivity (N1:N2)3:1

Advantages : Simple one-step reaction.
Limitations : Poor regioselectivity, requiring chromatographic separation.

Gold-Catalyzed Regioselective Alkylation

Mechanism and Optimization

Gold catalysis enhances N1-selectivity via hydrogen bonding between the triazole NH and vinyl ether oxygen (Figure 1).

Procedure :

  • NH-1,2,4-Triazole is reacted with 2-(3-thienyl)ethyl vinyl ether.

  • Catalyzed by Ph₃PAuCl/AgNTf₂ (5 mol%) in 1,2-dichloroethane at 80°C for 12 hr.

Key Data :

ParameterValueSource
CatalystPh₃PAuCl/AgNTf₂
Solvent1,2-Dichloroethane
Yield89%
Regioselectivity (N1:N2)>20:1

Advantages : High yield and selectivity, minimal byproducts.
Limitations : Requires specialized catalysts.

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYieldRegioselectivityComplexityScalability
Cyclocondensation68–78%HighModerateHigh
Direct Alkylation45%LowLowModerate
Gold-Catalyzed89%Very HighHighLow

Cyclocondensation is optimal for bulk synthesis, while gold-catalyzed alkylation suits precision applications.

Structural Characterization

Spectroscopic Confirmation

  • IR : Absence of C=O (1650 cm⁻¹) and C=S (1250 cm⁻¹) post-desulfurization.

  • 1H NMR : Thienyl protons (δ 7.2–7.4), ethylenic CH₂ (δ 2.8–3.4), triazole NH (δ 4.1).

  • X-ray Crystallography : Planar triazole ring with dihedral angles <5° relative to thienyl group .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-[2-(3-thienyl)ethyl]-1H-1,2,4-triazole, and how is purity validated?

  • Methodology : Synthesis typically begins with cyclocondensation of thiosemicarbazide derivatives with 3-thienylethyl substituents under reflux in ethanol or acetonitrile. Key steps include:

  • Step 1 : Formation of the triazole ring via nucleophilic substitution (e.g., using phenyl isocyanate or thiocyanate derivatives) .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
    • Purity Validation :
  • TLC (Rf comparison with standards) and HPLC (retention time >95% purity).
  • NMR : Confirm absence of unreacted starting materials (e.g., singlet for triazole protons at δ 8.1–8.3 ppm) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S content (deviation <0.4%) .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers confirm the target structure?

  • FT-IR : Look for N–H stretching (3200–3400 cm⁻¹) and C=S/C=N vibrations (1250–1350 cm⁻¹) .
  • ¹H/¹³C NMR :

  • Triazole protons : Singlets in δ 7.8–8.5 ppm (1,2,4-triazole ring).
  • Thienyl protons : Multiplet signals at δ 6.8–7.2 ppm (3-thienyl substituent) .
    • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching theoretical molecular weight (±1 Da) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and optimize reaction pathways?

  • DFT Applications :

  • Geometry Optimization : 6-311G+(d,p) basis set to model triazole-thienyl interactions and confirm stability .
  • Frontier Molecular Orbitals (FMOs) : Predict reactivity (HOMO-LUMO gap <4 eV suggests high electrophilicity) .
  • Docking Studies : Simulate binding to biological targets (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
    • Reaction Optimization : Transition state analysis reduces activation energy (e.g., solvent effects on cyclocondensation) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy)?

  • Approach :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl vs. aryl groups at position 1) to isolate contributing factors .
  • Statistical Validation : Use ANOVA to assess bioassay variability (p < 0.05) and control for solvent/vehicle effects .
  • Target-Specific Assays : Compare MIC values against standardized fungal (e.g., C. albicans) and bacterial strains (e.g., S. aureus) under identical conditions .

Q. What green chemistry strategies improve the sustainability of synthesizing this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 6–8 hrs) and energy consumption .
  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported CuI for click chemistry) to minimize waste .

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Measure IC₅₀ against cytochrome P450 (CYP) isoforms via fluorometric substrates .
  • Molecular Probes : Synthesize fluorescent analogs (e.g., BODIPY-labeled derivatives) for cellular uptake studies using confocal microscopy .
  • Metabolomics : LC-MS/MS to identify downstream metabolites and map metabolic disruption pathways .

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